3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
Description
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-13-5-6-16(19-18-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSBSHDNKXYZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the reaction of 3-fluorobenzyl chloride with piperazine to form 4-[(3-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methylpyridazine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine or pyridazine rings.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine with analogous pyridazine-piperazine derivatives, focusing on structural variations, synthetic routes, and biological implications.
Substituent Positional Isomerism: Fluorophenyl Orientation
- 3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-chloropyridazine (): This compound differs in the fluorine position (2- vs. 3-fluorophenyl) and the pyridazine substituent (chloro vs. methyl). The 2-fluorophenyl analog was synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, yielding intermediates for hydrazone derivatives .
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methylpyrazol-1-yl)pyridazine ():
The sulfonyl group and pyrazole substituent distinguish this compound. The sulfonyl group increases polarity, likely reducing cell permeability compared to the benzyl group in the target compound. Biological activity may shift toward targets requiring hydrophilic interactions .
Pyridazine Ring Modifications
- 6-Phenyl-3(2H)-pyridazinones (): Compounds such as 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one derivatives exhibit anticancer activity.
Urea-Functionalized Pyridazines ():
Compounds like 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, ) incorporate urea and thiazole moieties. Urea groups enhance hydrogen-bonding capacity, improving receptor affinity but possibly increasing metabolic instability. The target compound’s methyl group offers metabolic resistance at the cost of reduced polar interactions .
Piperazine Substituent Variations
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): The chlorophenoxypropyl group introduces a flexible linker, which may improve membrane penetration but increase conformational entropy. The target compound’s rigid 3-fluorophenylmethyl group could favor selective binding to planar receptor sites .
- However, ester groups are prone to hydrolysis, limiting in vivo stability compared to the target’s stable methyl and benzyl groups .
Structural and Pharmacological Data Comparison
Key Findings and Implications
Methyl vs. Chlorine : The 6-methyl group likely improves metabolic stability over 6-chloro derivatives, which are more electronegative and prone to nucleophilic displacement .
Urea vs. Methyl : Urea-containing analogs () exhibit higher polarity, favoring receptor affinity but compromising bioavailability. The target compound’s methyl group balances lipophilicity and stability .
Synthetic Flexibility : The target compound’s structure allows for further derivatization at the pyridazine 3-position or piperazine nitrogen, akin to strategies in and .
Biological Activity
The compound 3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and receptor modulation. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C16H20FN5
- Molecular Weight : 303.36 g/mol
The compound features a piperazine ring substituted with a fluorophenyl group, which is critical for its biological interactions.
1. Monoamine Oxidase Inhibition
One of the primary areas of research surrounding this compound is its activity as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine, making it a significant target in treating neurodegenerative disorders.
- Inhibition Potency : Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on MAO-B, with IC50 values ranging from 0.013 µM to 0.039 µM for various analogs . The selectivity index (SI) for MAO-B inhibition was reported as high as 120.8, suggesting strong potential for therapeutic use in conditions like Alzheimer's disease.
2. Receptor Binding Affinity
The compound's structural features suggest it may interact with various neurotransmitter receptors. For instance, compounds with similar piperazine moieties have shown promising activity at motilin receptors, which are involved in gastrointestinal motility .
- Agonist Activity : In studies involving motilin receptor agonists, compounds structurally related to this pyridazine derivative demonstrated significant agonist activity, enhancing muscle contractions in gastric tissues .
3. Cytotoxicity Studies
Evaluations of cytotoxic effects using healthy fibroblast cell lines (L929) revealed that while some analogs induced cell death at higher concentrations, the specific compound showed lower toxicity profiles at similar doses . This suggests a favorable safety margin for further development.
Table 1: Summary of Biological Activities
| Activity Type | Compound Analog | IC50 (µM) | Selectivity Index | Remarks |
|---|---|---|---|---|
| MAO-B Inhibition | T6 | 0.013 | 120.8 | Competitive inhibitor; reversible action |
| MAO-A Inhibition | T3 | 1.57 | - | Less selective compared to MAO-B |
| Motilin Receptor Agonism | GSK962040 | - | - | Significant activity in gastrointestinal models |
| Cytotoxicity (L929 Cells) | T3 | 27.05 | - | High toxicity at elevated concentrations |
| Cytotoxicity (L929 Cells) | T6 | >120.6 | - | No significant cytotoxic effects |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities and interactions of the compound with MAO enzymes. High docking scores were observed for the compound's interactions with MAO-B compared to MAO-A, indicating a preferential binding which correlates with its selectivity as an inhibitor .
Q & A
Basic: What are the optimized synthetic routes for 3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Nucleophilic substitution of a halogenated pyridazine precursor with a piperazine derivative under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2: Functionalization of the piperazine moiety via reductive amination or alkylation using 3-fluorobenzyl halides, requiring controlled pH (7–9) and temperatures (60–80°C) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Key factors affecting yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but may promote side reactions |
| Solvent | DMF/THF | Polar aprotic solvents enhance nucleophilicity of piperazine |
| Reaction Time | 12–24 hrs | Extended durations improve conversion but risk decomposition |
Basic: How can researchers confirm the molecular structure of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine and fluorophenyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign connectivity .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment patterns consistent with the piperazine-pyridazine scaffold .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced: What methodologies are recommended for evaluating this compound’s biological activity against neurological targets?
Answer:
Step 1: In silico docking to predict binding affinity for targets like serotonin/dopamine receptors (piperazine derivatives often modulate these) .
Step 2: In vitro assays:
- Radioligand Binding Assays: Measure displacement of [³H]-spiperone (D₂ receptor) or [³H]-8-OH-DPAT (5-HT₁A) in transfected HEK293 cells .
- Functional Assays: cAMP accumulation or calcium flux assays to assess agonism/antagonism .
Step 3: In vivo models (e.g., rodent forced swim test for antidepressant activity) with dose optimization based on pharmacokinetic data .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?
Answer:
- Data Reproducibility: Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate analytical methods (e.g., NMR integration) .
- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, catalysts) .
- Biological Replicates: Use orthogonal assays (e.g., SPR alongside cell-based assays) to confirm target engagement .
Example: Discrepancies in receptor binding affinities may arise from differences in cell lines (e.g., CHO vs. HEK293). Cross-validate using uniform protocols .
Advanced: What strategies are effective for studying this compound’s pharmacokinetics and toxicity?
Answer:
- ADME Profiling:
- Solubility: Shake-flask method in PBS (pH 7.4) .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
- Toxicology:
- Cytotoxicity: MTT assay in HepG2 cells .
- Genotoxicity: Ames test for mutagenic potential .
- In Vivo PK: Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Molecular Dynamics Simulations: Predict binding poses and residence times in target vs. off-target receptors (e.g., 5-HT₂A vs. α₁-adrenergic) .
- QSAR Models: Corporate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on logP and IC₅₀ values .
- Free Energy Perturbation (FEP): Quantify ΔΔG for modifications (e.g., methyl vs. ethyl groups on pyridazine) to prioritize synthetic efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
